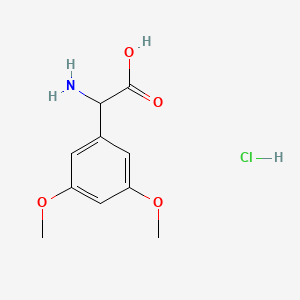
(Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid is a synthetic organic compound that features a fluorinated imidazole ring attached to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Acrylic Acid Attachment: The final step involves the formation of the acrylic acid moiety through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions may target the acrylic acid moiety.
Substitution: The fluorine atom on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce saturated derivatives of the acrylic acid moiety.
科学研究应用
Chemistry
In chemistry, (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The imidazole ring is a common motif in many pharmaceuticals, and the addition of the fluorine atom can modulate the compound’s pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, while the acrylic acid moiety can participate in various biochemical reactions.
相似化合物的比较
Similar Compounds
(Z)-3-(1H-Imidazol-5-yl)acrylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
(Z)-3-(2-Chloro-1H-imidazol-5-yl)acrylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and stability.
(Z)-3-(2-Bromo-1H-imidazol-5-yl)acrylic acid: Similar to the chloro derivative but with a bromine atom, leading to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can make it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H5FN2O2 |
|---|---|
分子量 |
156.11 g/mol |
IUPAC 名称 |
(Z)-3-(2-fluoro-1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-6-8-3-4(9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1- |
InChI 键 |
CEXJVOYUMZSGHY-UPHRSURJSA-N |
手性 SMILES |
C1=C(NC(=N1)F)/C=C\C(=O)O |
规范 SMILES |
C1=C(NC(=N1)F)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)

![diethyl 2-[[2-(7-phenylmethoxy-1H-indol-2-yl)acetyl]amino]propanedioate](/img/structure/B12832543.png)



![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)




